![molecular formula C9H10N2O4 B556588 2-Amino-3-(3-nitrophenyl)propanoic acid CAS No. 22888-56-8](/img/structure/B556588.png)
2-Amino-3-(3-nitrophenyl)propanoic acid
Overview
Description
2-Amino-3-(3-nitrophenyl)propanoic acid, also known as 3-Nitro-DL-Phenylalanine, is a compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 g/mol . The compound is also known by other names such as DL-3-NO2-Phe-OH, and its CAS number is 19883-74-0 .
Molecular Structure Analysis
The InChI code for 2-Amino-3-(3-nitrophenyl)propanoic acid isInChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)
. The Canonical SMILES structure is C1=CC(=CC(=C1)N+[O-])CC(C(=O)O)N
. Physical And Chemical Properties Analysis
2-Amino-3-(3-nitrophenyl)propanoic acid has a molecular weight of 210.19 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 210.06405680 g/mol . The Topological Polar Surface Area is 109 Ų , and it has a Heavy Atom Count of 15 .Scientific Research Applications
Antioxidant, Anti-inflammatory, and Antiulcer Activity : A study synthesized novel derivatives of 2-amino-3-(3-nitrophenyl)propanoic acid, demonstrating significant antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).
Short Synthesis for Derivatives : An effective synthesis method for ethyl 3-(3-aminophenyl)propanoate, a derivative of 2-amino-3-(3-nitrophenyl)propanoic acid, was developed, showcasing its potential in various applications (Nagel, Radau, & Link, 2011).
Synthesis and Docking Studies of Organotin(IV) Complexes : A study focused on the synthesis of organotin(IV) complexes derived from N-Phthalimido β-Amino Acid Derivatives, including derivatives of 2-amino-3-(3-nitrophenyl)propanoic acid. These complexes exhibited antibacterial activity and were tested for hypoglycemic activities in diabetic rabbits (Ahmed et al., 2021).
Spectroscopic Profiling and Molecular Docking Analysis : Another study focused on the characterization of 3-Amino-3-(2-nitrophenyl) propionic acid through spectroscopic profiling and molecular docking. This study highlighted its low toxicity levels and potential for binding with different proteins (Abraham et al., 2018).
Photolabile Amino Protecting Group for Amino Acids : 2-(2-Nitrophenyl)propyloxycarbonyl, a related compound, has been used as a photolabile protecting group for amino acids in peptide synthesis (DeLisi, Laursen, & Bhushan, 2003).
Synthesis of Dabigatran Etexilate : A study described the synthesis of Dabigatran Etexilate starting from 4-methylamino-3-nitrobenzoic acid, a compound structurally related to 2-amino-3-(3-nitrophenyl)propanoic acid (Cheng Huansheng, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
“2-Amino-3-(3-nitrophenyl)propanoic acid” is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It is a precursor to several neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine .
Mode of Action
As a phenylalanine derivative, it may interact with the same targets as phenylalanine, influencing the secretion of anabolic hormones, supplying fuel during exercise, and potentially preventing exercise-induced muscle damage .
Biochemical Pathways
Phenylalanine, and by extension “2-Amino-3-(3-nitrophenyl)propanoic acid”, is involved in the phenylalanine metabolic pathway. This pathway is responsible for the synthesis of key neurotransmitters and hormones, which are crucial for various physiological functions .
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability may be affected by factors such as its solubility, the pH of the gastrointestinal tract, and the presence of transport proteins .
Result of Action
As a phenylalanine derivative, it may influence the secretion of anabolic hormones and the supply of fuel during exercise, potentially preventing exercise-induced muscle damage .
properties
IUPAC Name |
2-amino-3-(3-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDRUZHNYKZGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-nitrophenyl)propanoic acid | |
CAS RN |
19883-74-0 | |
Record name | NSC21948 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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